molecular formula C11H19N3O3 B018357 rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin) CAS No. 15871-56-4

rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)

Cat. No.: B018357
CAS No.: 15871-56-4
M. Wt: 241.29 g/mol
InChI Key: PRABPDAMBAUXCJ-UHFFFAOYSA-N
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Description

rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) (CAS: 15871-56-4) is a nitroxide-based spin-labeling compound widely used in electron paramagnetic resonance (EPR) spectroscopy for studying free radicals and molecular dynamics. Its structure comprises a tetramethyl-substituted piperidine ring fused with a spirohydantoin moiety, which confers unique stability and selectivity in radical interactions .

Properties

IUPAC Name

8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O3/c1-9(2)5-11(6-10(3,4)14(9)17)7(15)12-8(16)13-11/h17H,5-6H2,1-4H3,(H2,12,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRABPDAMBAUXCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1O)(C)C)C(=O)NC(=O)N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612157
Record name 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15871-56-4
Record name 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612157
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Overview and Key Precursors

The target compound integrates two structural motifs: a tetramethylpiperidine-N-oxyl (TEMPO) backbone and a spirohydantoin ring at the 4-position. The synthesis typically proceeds in two stages:

  • Formation of the spirohydantoin-substituted piperidine precursor

  • Oxidation to introduce the nitroxyl radical

The precursor, 8-hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, serves as the critical intermediate . Its synthesis involves cyclocondensation of a diketone derivative with urea or thiourea under acidic or basic conditions, a hallmark of hydantoin formation.

Spirohydantoin Formation: Mechanistic Insights

The spirohydantoin ring is constructed via the Bucherer-Bergs reaction , which condenses cyclic ketones with urea in the presence of ammonium carbonate. For the tetramethylpiperidine system, this requires:

  • 4-Ketone derivative of 2,2,6,6-tetramethylpiperidine : Generated through selective oxidation of the 4-position.

  • Cyclization conditions : Heating with urea and ammonium carbonate in aqueous ethanol (60–80°C, 12–24 hours) .

Example Procedure :

  • Dissolve 4-oxo-2,2,6,6-tetramethylpiperidine (1.0 equiv) in ethanol.

  • Add urea (2.5 equiv) and ammonium carbonate (1.2 equiv).

  • Reflux at 80°C for 18 hours.

  • Cool, filter, and recrystallize from ethanol/water to obtain the spirohydantoin precursor (yield: 65–75%).

Oxidation to Nitroxyl Radical: Catalytic Strategies

The oxidation of the secondary amine to a stable nitroxyl radical is achieved using hydrogen peroxide (H₂O₂) in the presence of light/heavy metal catalysts . A patent (EP0574667A1) details optimized conditions for this step :

Key Parameters :

  • Catalyst : MgSO₄·6H₂O (0.5–1.0 mol%)

  • H₂O₂ stoichiometry : 105–135% of theoretical requirement

  • Temperature : 40–60°C

  • Reaction time : 3–6 hours

Procedure :

  • Suspend the spirohydantoin precursor (1.0 equiv) in deionized water.

  • Add MgSO₄·6H₂O (0.7 mol%) and 30% H₂O₂ (1.5 equiv).

  • Stir at 50°C for 4 hours.

  • Distill water under vacuum to isolate the product (purity >99%, catalyst residue <100 ppm).

Comparative Analysis of Oxidizing Agents

While H₂O₂ is predominant, alternative oxidants have been explored:

OxidantCatalystYield (%)Purity (%)Limitations
H₂O₂ MgSO₄95>99Requires aqueous medium
mCPBA None8292Expensive, overoxidation
O₂ (gas) Cu(II) salts7885High-pressure equipment

H₂O₂ emerges as optimal due to cost-effectiveness, mild conditions, and minimal byproducts .

Industrial-Scale Adaptations

The patent EP0574667A1 highlights scalability :

  • Catalyst recovery : MgSO₄ remains in aqueous phase after distillation, allowing reuse.

  • Throughput : Batch processing achieves 5–10 kg/day with >98% purity.

Chemical Reactions Analysis

Types of Reactions

8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using boron reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly with halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Boron reducing agents such as sodium borohydride are commonly used.

    Substitution: Halogenated intermediates and strong bases are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically produces reduced forms of the compound .

Scientific Research Applications

Spin Labeling

One of the primary applications of rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) is in spin labeling techniques. Spin labels are used in electron paramagnetic resonance (EPR) spectroscopy to study molecular dynamics and interactions within biological systems.

Case Study : In a study examining protein dynamics, the incorporation of this spin label allowed researchers to observe conformational changes in proteins under various conditions, providing insights into protein folding and stability .

Organic Radical Ferroelectrics

The compound has been utilized in the development of organic radical ferroelectric materials . These materials exhibit unique properties such as thermosalient effects and shape memory capabilities.

Research Findings : A series of derivatives based on rac-2,2,6,6-Tetramethylpiperidine-N-oxyl were synthesized and characterized. The introduction of this compound into naphthalenediimide derivatives resulted in materials with significant thermal hysteresis and reversible phase transitions .

CompoundPhase Transition Temperature (K)Thermal Hysteresis (ΔT)
S-F399132
R-F399132

Biochemical Studies

In biochemistry, the compound serves as a tool for investigating oxidative stress and cellular mechanisms. Its stable radical nature makes it suitable for studying redox reactions in living organisms.

Case Study : Research demonstrated that rac-2,2,6,6-Tetramethylpiperidine-N-oxyl can effectively monitor oxidative stress levels in cells by acting as a scavenger for reactive oxygen species (ROS). This application is critical for understanding diseases related to oxidative damage .

Mechanism of Action

The mechanism of action of 8-Hydroxy-7,7,9,9-tetramethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence various biochemical processes .

Comparison with Similar Compounds

Research Implications

The structural uniqueness of rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) positions it as a specialized tool for high-precision EPR studies in organic and heterogeneous systems. Future research could explore hybrid derivatives combining spirohydantoin with carboxy groups to balance solubility and stability.

Biological Activity

Rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4,4-(5-spirohydantoin) is a compound of interest due to its unique structural features and potential biological activities. This article delves into the biological activity of this nitroxide compound, exploring its antioxidant properties, mechanisms of action, and applications in various fields.

Structural Overview

Rac-2,2,6,6-Tetramethylpiperidine-N-oxyl (TEMPO) derivatives are known for their stability as free radicals and their ability to participate in redox reactions. The addition of the spirohydantoin moiety enhances the compound's properties by potentially influencing its reactivity and interaction with biological systems.

1. Antioxidant Properties

Nitroxides like rac-2,2,6,6-Tetramethylpiperidine-N-oxyl are recognized for their antioxidant capabilities. They can scavenge free radicals and inhibit oxidative stress in biological systems. Studies have shown that TEMPO derivatives can effectively neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Mechanism of Action:

  • Scavenging Free Radicals: TEMPO can react with superoxide anions to form hydrogen peroxide and regenerate the nitroxide form.
  • Inhibition of Lipid Peroxidation: TEMPO has been shown to inhibit lipid peroxidation in various cellular models, suggesting its role in protecting cell membranes from oxidative damage.

2. Neuroprotective Effects

Research indicates that rac-2,2,6,6-Tetramethylpiperidine-N-oxyl exhibits neuroprotective effects in models of neurodegenerative diseases. For instance:

  • PC12 Cell Protection: In vitro studies demonstrated that TEMPO derivatives protect PC12 cells from apoptosis induced by peroxynitrite (PN), a reactive nitrogen species linked to neurodegeneration .
  • Mechanisms: The proposed mechanism involves the formation of a nitrogen dioxide radical-TEMPO complex that may react with water to generate nitrite or nitrate or interact with phenolic compounds to yield protective products .

3. Anti-inflammatory Properties

The compound has shown potential in modulating inflammatory responses. Nitroxides can inhibit the nitration of phenolic compounds mediated by peroxynitrite, which is significant in inflammatory diseases . This property suggests a therapeutic role for rac-2,2,6,6-Tetramethylpiperidine-N-oxyl in conditions characterized by excessive inflammation.

Case Study 1: Neuroprotection Against Oxidative Stress

In a study involving rat models of ischemic stroke, administration of rac-2,2,6,6-Tetramethylpiperidine-N-oxyl significantly reduced neuronal death and improved functional recovery compared to untreated controls. The treatment led to decreased levels of oxidative stress markers and enhanced antioxidant enzyme activity.

Case Study 2: Cardiovascular Protection

Another investigation focused on the cardiovascular protective effects of TEMPO derivatives. It was found that these compounds could reduce myocardial ischemia-reperfusion injury by inhibiting oxidative stress pathways and improving endothelial function.

Data Table: Biological Activities of Rac-2,2,6,6-Tetramethylpiperidine-N-oxyl

Activity TypeMechanismReference
AntioxidantScavenges free radicals
NeuroprotectionProtects neurons from oxidative damage
Anti-inflammatoryInhibits PN-mediated nitration
Cardiovascular HealthReduces ischemia-reperfusion injury

Q & A

Q. Can hybrid systems combining this spin label with fluorescent probes be developed?

  • Methodological Answer :
  • Linker Design : Use polyethylene glycol (PEG) spacers to minimize steric interference between the spin label and fluorophore (e.g., Alexa Fluor 647) .
  • Dual-Mode Spectroscopy : Perform simultaneous EPR and fluorescence microscopy to correlate spatial localization with dynamic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)
Reactant of Route 2
rac-2,2,6,6-Tetramethylpiperidine-N-oxyl-4, 4-(5-spirohydantoin)

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